4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide
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Overview
Description
4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C11H9BrF3NO2 and a molecular weight of 324.1 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoromethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide typically involves the Suzuki-Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules .
Chemical Reactions Analysis
4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: As mentioned, the Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide is used in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, making it a valuable pharmacophore in drug design . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide include:
3-Bromo-4-(trifluoromethoxy)benzamide: This compound has a similar structure but lacks the cyclopropyl group.
4-Bromobenzotrifluoride: This compound is used in similar coupling reactions and has applications in various fields.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO2/c12-8-4-1-6(10(17)16-7-2-3-7)5-9(8)18-11(13,14)15/h1,4-5,7H,2-3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNQSDOPGCAAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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